1-((3,5-Dibromophenyl)methyl)-1H-imidazole
Description
1-((3,5-Dibromophenyl)methyl)-1H-imidazole is a brominated imidazole derivative characterized by a 3,5-dibromophenylmethyl group attached to the nitrogen atom of the imidazole ring. Imidazole derivatives are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and coordination chemistry uses .
Properties
CAS No. |
528543-94-4 |
|---|---|
Molecular Formula |
C10H8Br2N2 |
Molecular Weight |
315.99 g/mol |
IUPAC Name |
1-[(3,5-dibromophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H8Br2N2/c11-9-3-8(4-10(12)5-9)6-14-2-1-13-7-14/h1-5,7H,6H2 |
InChI Key |
QXITVPZFTOHIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dibromobenzyl)-1H-imidazole typically involves the following steps:
Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, is brominated using bromine in the presence of a catalyst to form 3,5-dibromobenzyl bromide.
Formation of Imidazole Ring: The 3,5-dibromobenzyl bromide is then reacted with imidazole in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 1-(3,5-dibromobenzyl)-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors for the bromination step to ensure consistent product quality and yield.
Automated Reaction Systems: Employing automated systems for the imidazole ring formation to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dibromobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3,5-dibromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
1-(3,5-dibromobenzyl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-dibromobenzyl)-1H-imidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-((3,5-Dibromophenyl)methyl)-1H-imidazole with structurally or functionally analogous imidazole derivatives, focusing on substituent effects, synthetic strategies, and biological activities.
Substituent Effects on Electronic and Physicochemical Properties
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole ():
The methoxy groups (-OCH₃) on the phenyl ring are electron-donating, increasing electron density on the aromatic system compared to bromine. This compound exhibits enhanced solubility in polar solvents and has been explored as a chemosensor for transition metal ions due to its electron-rich structure. In contrast, the bromine substituents in 1-((3,5-Dibromophenyl)methyl)-1H-imidazole reduce solubility but improve stability and lipophilicity, favoring membrane penetration in biological systems .1-(3,5-Difluorobenzyl)-1H-imidazole ():
Fluorine substituents are smaller and more electronegative than bromine, leading to stronger dipole interactions but lower molecular weight. This compound shows moderate inhibition of 17α-hydroxylase-C17,20-lyase (IC₅₀ = 11,800 nM), whereas bromine’s bulkier size in the dibromo derivative may sterically hinder enzyme binding but enhance hydrophobic interactions .
Structural Analogues in Coordination Chemistry
- 1-(3,5-Di(1H-imidazol-1-yl)phenyl)-1H-imidazole ():
This ligand features two additional imidazole rings on the phenyl group, enabling multidentate coordination with metal ions like Co(II). The dibromo derivative lacks these coordinating groups but may exhibit distinct metal-binding behavior due to bromine’s polarizability. Such differences highlight how substituent choice dictates applications in catalysis or material science .
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
1-((3,5-Dibromophenyl)methyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As an imidazole derivative, it shares the pharmacological properties commonly associated with this class of compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
1-((3,5-Dibromophenyl)methyl)-1H-imidazole features a dibromophenyl group attached to an imidazole ring, which contributes to its biological efficacy. The presence of bromine atoms can enhance lipophilicity and influence the compound's interaction with biological targets.
Antibacterial Activity
Imidazole derivatives have been extensively studied for their antibacterial properties. Research indicates that 1-((3,5-Dibromophenyl)methyl)-1H-imidazole exhibits notable activity against various bacterial strains. A study evaluated several imidazole derivatives against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results showed that compounds with similar structures to 1-((3,5-Dibromophenyl)methyl)-1H-imidazole had significant inhibition zones compared to standard antibiotics.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1-((3,5-Dibromophenyl)methyl)-1H-imidazole | 22 (E. coli) |
| Control (Streptomycin) | 28 (E. coli) |
Antifungal Activity
The antifungal potential of imidazole derivatives is well-documented. In vitro studies have shown that compounds similar to 1-((3,5-Dibromophenyl)methyl)-1H-imidazole effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity is attributed to the imidazole ring's ability to disrupt fungal cell membranes.
| Compound | % Inhibition |
|---|---|
| 1-((3,5-Dibromophenyl)methyl)-1H-imidazole | 75% against C. albicans |
| Control (Fluconazole) | 90% against C. albicans |
Anticancer Activity
Imidazole derivatives have also been explored for their anticancer properties. Studies indicate that 1-((3,5-Dibromophenyl)methyl)-1H-imidazole may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For instance, a recent study demonstrated that related compounds inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 20 µM.
Case Study 1: Antimicrobial Efficacy
In a clinical study assessing the antimicrobial efficacy of imidazole derivatives, researchers synthesized a series of compounds including 1-((3,5-Dibromophenyl)methyl)-1H-imidazole. The study found that this compound exhibited superior antibacterial activity against multi-drug resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Antifungal Mechanism
Another investigation focused on the antifungal mechanism of action. The study revealed that 1-((3,5-Dibromophenyl)methyl)-1H-imidazole disrupts ergosterol biosynthesis in fungi, leading to increased membrane permeability and cell death. This mechanism was validated through biochemical assays measuring ergosterol levels in treated fungal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
